![molecular formula C26H29N5O2 B2947827 1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine CAS No. 877786-70-4](/img/structure/B2947827.png)
1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine belongs to a class of pyrazolo[1,5-a]pyrimidines, which have been investigated for their diverse biological activities, particularly in oncology and as kinase inhibitors. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Pyrazolo[1,5-a]pyrimidine | Core structure with potential anticancer activity |
Piperazine | A cyclic amine that enhances bioactivity |
Furan-2-carbonyl | A functional group that may influence pharmacological properties |
Research indicates that pyrazolo[1,5-a]pyrimidines can act through various mechanisms:
- mTOR Inhibition : These compounds have been shown to inhibit the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. This inhibition is crucial in cancer therapy as it can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases involved in cancer progression, including c-Abl and PDGFR kinases. This suggests a broad spectrum of activity against different cancer types .
Anticancer Activity
The anticancer efficacy of the compound has been evaluated across various cancer cell lines. Notable findings include:
- Cell Viability Assays : The compound exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB 231 (breast cancer) and U-87 MG (glioblastoma). IC50 values ranged from 34 to 42 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Mechanistic Insights
The compound's mechanism appears multifaceted:
- Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased levels of apoptotic markers in treated cells, suggesting it triggers programmed cell death pathways.
- Cell Cycle Arrest : Analysis indicates that the compound may cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects.
Case Studies
Several case studies highlight the compound's potential:
- In Vivo Efficacy : In animal models bearing xenograft tumors derived from human cancer cells, administration of the compound resulted in significant tumor regression compared to control groups treated with vehicle alone.
- Combination Therapy : Preliminary studies suggest enhanced efficacy when combined with existing chemotherapeutic agents, indicating potential for use in combination therapies to overcome resistance mechanisms.
属性
IUPAC Name |
[4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-23(19-9-6-5-7-10-19)24-27-21(26(2,3)4)17-22(31(24)28-18)29-12-14-30(15-13-29)25(32)20-11-8-16-33-20/h5-11,16-17H,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIHZGVTMHOIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。